Ono-WG-307

Description

Properties

IUPAC Name |

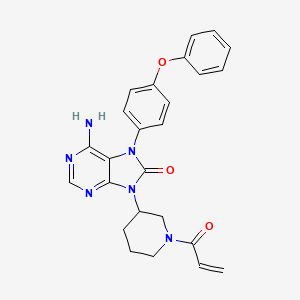

6-amino-7-(4-phenoxyphenyl)-9-(1-prop-2-enoylpiperidin-3-yl)purin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUDUUBCXJUFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

BTK Inhibition and Selectivity

This compound demonstrates potent BTK inhibition (IC<sub>50</sub> = 23.9 nM) with high selectivity over related kinases (Fyn, Lck, Lyn):

| Kinase | IC<sub>50</sub> (μmol/L) |

|---|---|

| BTK | 0.002 |

| Fyn | 2.2 |

| Lck | 0.789 |

| Lyn | 3.5 |

Continuous exposure to this compound (>4 hours) is required for sustained BTK phosphorylation blockade in TMD-8 cells (ABC-DLBCL model).

Antiproliferative Activity in B-Cell Malignancies

This compound exhibits differential cytotoxicity across lymphoma subtypes:

| Cell Line | Cancer Type | IC<sub>50</sub> (μmol/L) |

|---|---|---|

| TMD-8 | ABC-DLBCL | 0.004 |

| DOHH-2 | Follicular Lymphoma | 1.28 |

| Jeko-1 | Mantle Cell | 7.74 |

Synergy with rituximab is observed in TMD-8 cells (combination index = 0.78), suggesting clinical potential for combination therapies.

Pharmacokinetic and In Vivo Efficacy Data

In a TMD-8 xenograft model, twice-daily oral dosing of this compound produced dose-dependent tumor growth inhibition:

| Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |

|---|---|

| 1 | 45 |

| 3 | 68 |

| 10 | 92 |

No significant body weight loss occurred, indicating tolerability at efficacious doses.

Mechanistic Insights and Reversible Binding

Washout experiments revealed that this compound’s effects are reversible, contrasting with covalent BTK inhibitors like ibrutinib. This reversibility may reduce off-target toxicity:

Chemical Reactions Analysis

ONO-WG-307 undergoes various chemical reactions, primarily focusing on its interaction with Btk. The compound covalently binds to Btk, leading to sustained inhibition of downstream signaling pathways such as ERK, AKT, and PKD . The major product formed from these reactions is the inhibited form of Btk, which results in the suppression of malignant B cell survival and proliferation .

Scientific Research Applications

ONO-WG-307 has been extensively studied for its potential therapeutic applications in treating B-cell malignancies. It has shown promising results in preclinical models, particularly in the treatment of the activated B-cell-like subtype of diffuse large B-cell lymphoma . The compound’s ability to selectively inhibit Btk makes it a valuable tool in understanding B cell receptor signaling and its role in various types of B-cell lymphoma . Additionally, this compound has been used in combination with other therapeutic agents, such as the chimeric type I anti-CD20 antibody rituximab, to explore synergistic effects in inhibiting tumor growth .

Mechanism of Action

ONO-WG-307 exerts its effects by covalently binding to Btk, a key component of the B cell receptor signaling pathway. This binding inhibits Btk’s kinase activity, leading to the suppression of downstream signaling pathways, including ERK, AKT, and PKD . The inhibition of these pathways results in decreased survival, activation, proliferation, and differentiation of malignant B cells . The compound’s selectivity for Btk over other tyrosine kinases, such as Lck, Lyn, and Fyn, further enhances its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar BTK Inhibitors

Pharmacological Profiles

Notes:

- Reversibility: this compound’s reversible binding may reduce off-target toxicity compared to irreversible inhibitors like Ibrutinib .

- Selectivity: this compound exhibits >1,000-fold selectivity over other tyrosine kinases (e.g., Lck, Lyn), whereas Ibrutinib has off-target effects on EGFR and ITK .

Clinical Development Status

Notes:

- This compound lags behind Ibrutinib in clinical development but offers mechanistic advantages (e.g., reversible binding, subtype-specific efficacy) .

- Dasatinib has broader kinase inhibition, limiting its utility as a targeted BTK therapy .

Biological Activity

ONO-WG-307, also known as ONO/GS-4059, is a highly selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme involved in B-cell receptor signaling and the pathogenesis of various B-cell malignancies. This compound has garnered attention due to its potent biological activity and potential therapeutic applications in treating hematological cancers, particularly diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).

This compound exerts its effects primarily by inhibiting BTK, which plays a pivotal role in B-cell activation and survival. The compound achieves this inhibition by blocking the auto-phosphorylation of BTK at the Tyr223 position, leading to a significant reduction in downstream signaling pathways such as AKT and protein kinase D (PKD) .

The specificity of this compound for BTK is notable; it demonstrates an IC50 value of approximately 2 nM for BTK, while showing much higher IC50 values (greater than 1 µM) for related kinases such as LCK, LYN, and FYN . This high selectivity minimizes off-target effects, making it a promising candidate for clinical use.

In Vitro and In Vivo Efficacy

In Vitro Studies:

this compound has shown significant anti-proliferative activity against various B-cell malignancy cell lines, including DLBCL, FL, mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL). The compound demonstrated enhanced efficacy when combined with rituximab, although some antagonistic effects were noted in FL cell lines .

In Vivo Studies:

In xenograft models using the ABC-DLBCL TMD-8 cell line, this compound exhibited a dose-dependent tumor volume growth inhibition of up to 84% over 24 days . These results underscore its potential as an effective treatment option for aggressive forms of B-cell lymphoma.

Comparative Analysis with Other BTK Inhibitors

The following table summarizes the comparative potency and mechanisms of various BTK inhibitors, including this compound:

| Agent | Developer | Mechanism | IC50 (nM) | Specificity |

|---|---|---|---|---|

| This compound | Ono Pharmaceutical | Reversible, Tyr223 | 2 | High (LCK, LYN, FYN > 1000) |

| Ibrutinib | Pharmacyclics/Janssen | Irreversible | 5 | Moderate |

| CC-292 | Celgene Corporation | Irreversible | <0.5 | Moderate |

| LFM-A13 | USC | Reversible | 7.5 | Low |

This table illustrates that this compound not only offers potent inhibition of BTK but also presents a more favorable safety profile compared to irreversible inhibitors like Ibrutinib.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of ONO-WG-307 in B-cell malignancies, and how does its selectivity profile influence experimental design?

- Answer : this compound is a Bruton's tyrosine kinase (BTK) inhibitor with subnanomolar IC50 values against BTK and >1,000-fold selectivity over related kinases (e.g., Lck, Lyn, Fyn) . Its high selectivity allows researchers to isolate BTK-dependent signaling effects in experimental models. When designing studies, use B-cell lymphoma cell lines (e.g., ABC-DLBCL, FL) to assess anti-proliferative activity via assays like CellTiter-Glo. Include controls for off-target effects by comparing responses in BTK-dependent vs. independent cell lines .

Q. How does this compound inhibit B-cell receptor (BCR) signaling pathways in vitro, and what cellular models are most appropriate for validating its efficacy?

- Answer : this compound suppresses BCR signaling by blocking BTK-mediated phosphorylation of downstream effectors like Akt, ERK, and protein kinase D (PKD) . In vitro, ABC-DLBCL cell lines are highly sensitive (IC50 = 3.59 nM), making them ideal for efficacy validation. FL cell lines show moderate sensitivity and may require combination therapies for robust responses. Use Western blotting or flow cytometry to monitor P-BTK and P-ERK as pharmacodynamic markers .

Q. What in vivo models are validated for studying this compound’s anti-tumor activity, and how do dosing regimens correlate with efficacy?

- Answer : Xenograft models using ABC-DLBCL and FL cell lines demonstrate dose-dependent tumor growth inhibition. In ABC-DLBCL, oral administration achieves significant suppression at doses ≥30 mg/kg/day, while FL models require higher doses or combinatorial approaches. Monitor tumor volume and survival endpoints, and validate target engagement via phosphoproteomic analysis of excised tumors .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions in this compound’s combination therapy outcomes across lymphoma subtypes?

- Answer : Antagonism observed in FL models with rituximab combination vs. synergism in other subtypes necessitates subtype-specific mechanistic studies. Employ phosphoproteomics (e.g., SILAC labeling, LC-MS/MS) to map signaling network rewiring post-treatment. Compare baseline activation of alternative survival pathways (e.g., NF-κB in FL) and use siRNA knockdown to identify compensatory mechanisms .

Q. How can quantitative phosphoproteomics elucidate differential signaling responses to this compound in sensitive versus resistant B-cell lymphoma models?

- Answer : Large-scale phosphoproteomics (10,000+ phosphorylation sites analyzed) revealed that sensitive cells exhibit selective suppression of Akt and PKD pathways, while resistant cells maintain activation via alternative kinases . Use bioinformatic tools (e.g., kinase-substrate enrichment analysis) to identify resistance drivers. Validate candidates with CRISPR/Cas9 knockout or pharmacological inhibitors in co-treatment assays.

Q. What experimental strategies address the discordance between BTK inhibition levels and cellular responses in this compound-treated models?

- Answer : Despite similar P-BTK and P-ERK inhibition in sensitive/resistant cells , divergent outcomes suggest context-dependent downstream signaling. Employ time-resolved phospho-flow cytometry to capture dynamic signaling changes and single-cell RNA sequencing to identify transcriptional programs linked to resistance. Integrate these datasets with metabolic profiling to uncover vulnerabilities in resistant clones.

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., FL vs. DLBCL responses), use multi-omics integration (proteomics, transcriptomics) and patient-derived xenografts (PDXs) to model subtype-specific biology .

- Experimental Design : For combination studies, employ factorial designs to test this compound with PI3K/Akt or PKD inhibitors, prioritizing agents that target pathways compensatory to BTK inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.